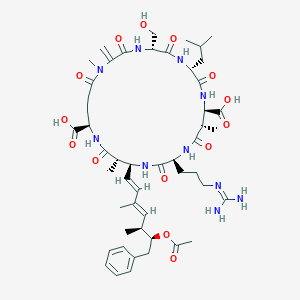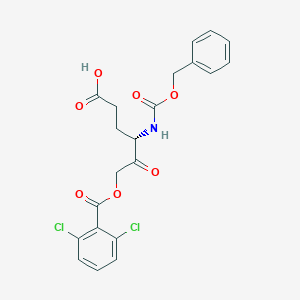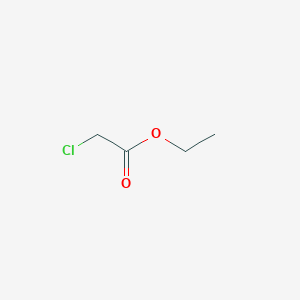
5-Benzyl-1,3,5-triazinane-2-thione
Übersicht
Beschreibung
The compound 5-Benzyl-1,3,5-triazinane-2-thione is a derivative of the 1,2,4-triazine class, which is known for its wide range of biological activities, including anti-inflammatory, antituberculostatic, anticancer, antibacterial properties, and uses as herbicides and fungicides . Although the provided papers do not directly discuss 5-Benzyl-1,3,5-triazinane-2-thione, they offer insights into the chemistry of related triazine derivatives, which can be extrapolated to understand the properties and reactions of the compound .
Synthesis Analysis
The synthesis of triazine derivatives often involves the reaction of different precursors under various conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene was used as a catalyst for the synthesis of pyrazol derivatives, showcasing the reactivity of triazine-related compounds under catalytic conditions . Similarly, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involved the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture . These methods highlight the versatility of triazine synthesis, which could be relevant for the synthesis of 5-Benzyl-1,3,5-triazinane-2-thione.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one . These interactions are crucial for the stability of the crystal structure and could also influence the reactivity and physical properties of 5-Benzyl-1,3,5-triazinane-2-thione.
Chemical Reactions Analysis
Triazine derivatives undergo various chemical reactions, including acylation, cyanoethylation, alkylation, and bromination, to yield N-substituted and S-substituted derivatives, as well as disulfides . The electrochemical oxidation of dihydroxybenzoic acid in the presence of a triazine-thione resulted in the synthesis of a thiazolo-triazinone derivative, demonstrating the potential for triazine compounds to participate in electrochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the density, crystal system, and space group are determined through X-ray crystallography, as seen in the analysis of various triazine compounds . The reactivity of these compounds is also affected by the presence of substituents, which can alter the electronic structure and influence the outcome of chemical reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Facile Synthesis: 5-Benzyl-1,3,5-triazinane-2-thione derivatives can be synthesized using a one-step procedure from aromatic amines, thiourea, and formaldehyde, offering a simple and efficient route for preparation in good to excellent yields (Zhang, Wang, & Zhang, 2012).
- Electrochemical Synthesis: The electrochemical oxidation of certain acids has been studied in the presence of triazine-thione derivatives, leading to unique synthesis of related compounds in aqueous media (Fotouhi, Nematollahi, & Heravi, 2007).
Biological and Pharmaceutical Applications
- Antimicrobial Activity: Some 1,3,5-triazinane-2-thione derivatives demonstrate promising antimicrobial activity against various bacterial strains (Babu, Srinivasu, Saha, & Reddy, 2019).
- Anti-inflammatory Properties: Certain triazinane-2-thiones have shown anti-inflammatory activity and have been evaluated through molecular docking studies to support this activity (Kotte, Gullapelli, Gavaji, Merugu, Maroju, & Patwari, 2020).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: New derivatives of triazinane-thiones have been tested as corrosion inhibitors on mild steel in hydrochloric acid, demonstrating high inhibition efficiency and providing insights into the mechanism of corrosion protection (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Eigenschaften
IUPAC Name |
5-benzyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONULLPFRANLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350153 | |
| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Benzyl-1,3,5-triazinane-2-thione | |
CAS RN |
42170-02-5 | |
| Record name | 5-benzyl-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)





![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)



![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)